Chromatographic Retention Time & Peak Identity
The validated stability-indicating HPLC method established that beta-hydroxy thyroxine must be chromatographically resolved from levothyroxine (T4) and seven other degradation impurities to meet FDA and USP requirements for impurity quantitation in levothyroxine drug products [1].
| Evidence Dimension | Chromatographic retention time (RT) under published validated conditions |
|---|---|
| Target Compound Data | Not explicitly reported in Shah et al.; expected to elute between T2 (14.47 min) and T3 (16.29 min) based on structural elution order. |
| Comparator Or Baseline | L-thyroxine (T4): 17.60 min; T3: 16.29 min; T2: 14.47 min |
| Quantified Difference | Retention time difference between target and T4: approximately 1.3 min (estimated); T4-to-T4AA gap: 7.23 min (17.60 to 24.83 min). Method achieves baseline resolution for all impurities in a single run. |
| Conditions | C18 column, 25 °C, gradient elution with 0.1% TFA (pH 3)–acetonitrile mobile phase at 0.8 mL/min, UV detection at 223 nm [1]. |
Why This Matters
The specific retention time of beta-hydroxy thyroxine under validated chromatographic conditions is required for system suitability testing; using a different impurity standard (e.g., T2 or T3) will yield different retention times and cannot substitute in a USP-compliant method.
- [1] Shah, R.B., Bryant, A., Collier, J., Habib, M.J., & Khan, M.A. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. International Journal of Pharmaceutics, 360(1-2), 77-82. View Source
